molecular formula C14H11FO2 B1656074 4-Biphenylacetic acid, 2'-fluoro- CAS No. 5001-99-0

4-Biphenylacetic acid, 2'-fluoro-

Cat. No. B1656074
CAS RN: 5001-99-0
M. Wt: 230.23 g/mol
InChI Key: HSOKOZJRZALFLQ-UHFFFAOYSA-N
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Description

4-Biphenylacetic acid is a potential non-steroidal anti-inflammatory agent . It forms a solid inclusion complex with β-cyclodextrin . It also interacts with quinolone antibacterial agents, inducing functional blockade of the γ-aminobutyric acid receptors .


Synthesis Analysis

The synthesis of 4-Biphenylacetic acid involves diluting the reaction mixture with water, acidifying it with hydrochloric acid to produce a precipitate, and extracting it with dichloromethane . The organic phase is then concentrated, and the resulting crude solid is analyzed by 1H NMR spectroscopy .


Molecular Structure Analysis

The molecular formula of 4-Biphenylacetic acid, 2’-fluoro- is C14H11FO2 . Its average mass is 230.234 Da and its monoisotopic mass is 230.074310 Da .

Safety And Hazards

4-Biphenylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-[4-(2-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOKOZJRZALFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198187
Record name 4-Biphenylacetic acid, 2'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylacetic acid, 2'-fluoro-

CAS RN

5001-99-0
Record name 4-Biphenylacetic acid, 2'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylacetic acid, 2'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

26.5 g (0.11 mol) of methyl (2′-fluoro[1,1′-biphenyl]4-yl)acetate are introduced into 50 ml of ethanol and, at room temperature, a solution of 12.8 g (0.19 mol) of potassium hydroxide pellets in 25 ml of water is added. The mixture is then heated under reflux for 4 h. After cooling, the crude mixture is concentrated in vacuo, and the residue is dissolved in 100 ml of water and acidified with concentrated hydrochloric acid. The precipitate is filtered off and washed several times with water, and the solid is dried. Example VI is obtained in the form of white crystals.
Name
methyl (2′-fluoro[1,1′-biphenyl]4-yl)acetate
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

26.5 g (0.11 mol) of methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate are initially charged in 50 ml of ethanol and, at room temperature, admixed with a solution of 12.8 g (0.19 mol) of potassium hydroxide pellets in 25 ml of water. The mixture is then heated under reflux for 4 h. After cooling, the crude mixture is concentrated under reduced pressure, and the residue is dissolved in 100 ml of water and acidified using conc. hydrochloric acid. The precipitate is filtered off and washed repeatedly with water, and the solid is dried. This gives Example VI in the form of white crystals.
Name
methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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